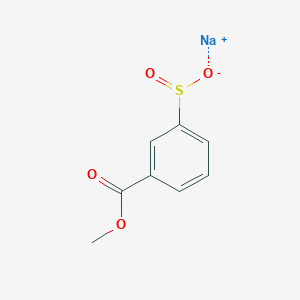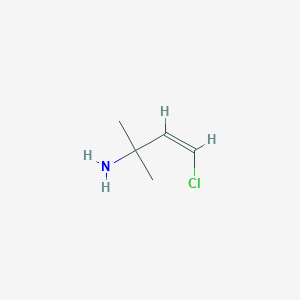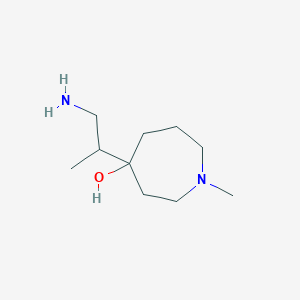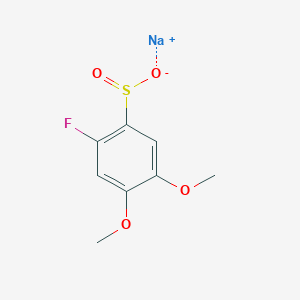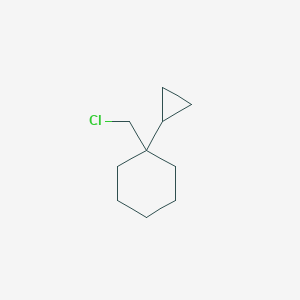
1-(Chloromethyl)-1-cyclopropylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-cyclopropylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclohexane typically involves the chloromethylation of cyclopropylcyclohexane. This can be achieved through the reaction of cyclopropylcyclohexane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethylated product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopropylcyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopropylcyclohexylmethanol
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (ethanol, methanol), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere
Major Products:
- Substituted derivatives (e.g., amines, alcohols, thiols)
- Cyclopropylcyclohexanone derivatives
- Cyclopropylcyclohexylmethanol
Applications De Recherche Scientifique
1-(Chloromethyl)-1-cyclopropylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclohexane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modulation of biological pathways and the exertion of specific effects depending on the target .
Comparaison Avec Des Composés Similaires
Cyclopropylcyclohexane: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-Chloromethylcyclohexane:
Cyclopropylmethylbenzene: Contains a benzene ring instead of a cyclohexane ring, affecting its chemical properties and applications
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-cyclopropylcyclohexane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(9-4-5-9)6-2-1-3-7-10/h9H,1-8H2 |
Clé InChI |
VPWFNANZMNYVBI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CCl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


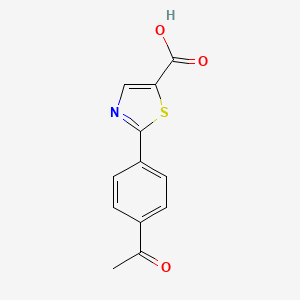
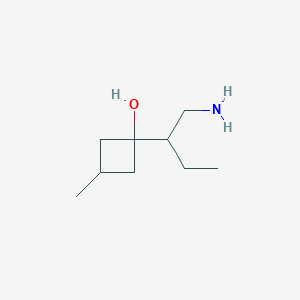
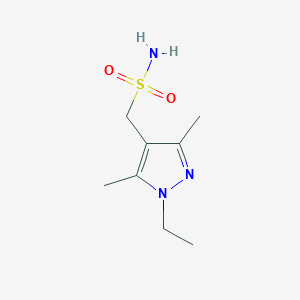
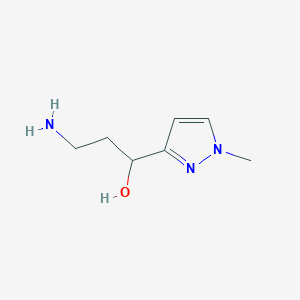
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
